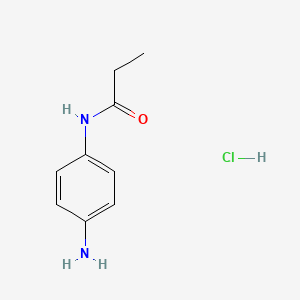
N-(4-aminophenyl)propanamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-aminophenyl)propanamide hydrochloride” is a chemical compound with the molecular formula C9H13ClN2O and a molecular weight of 200.66 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “N-(4-aminophenyl)propanamide hydrochloride” is represented by the formula C9H13ClN2O . The compound is a sodium channel blocker .Physical And Chemical Properties Analysis
“N-(4-aminophenyl)propanamide hydrochloride” has a molecular weight of 200.66 . It is typically stored at room temperature .Applications De Recherche Scientifique
Immunomodulatory Potential
- N-aryl-3-(indol-3-yl)propanamides, which are structurally related to N-(4-aminophenyl)propanamide, have been found to exhibit significant immunosuppressive activities. This includes inhibitory activity on murine splenocytes proliferation and delayed-type hypersensitivity in mice (Giraud et al., 2010).
Neuropharmacological Applications
- Compounds structurally similar to N-(4-aminophenyl)propanamide, specifically 2-(3,5-substituted 4-aminophenyl)acetamide and propanamide derivatives, have been explored as human TRPV1 antagonists. These compounds showed promise in antagonizing hTRPV1 activation by various stimuli, indicating potential applications in neuropharmacology (Kim et al., 2018).
Anticonvulsant Properties
- Research on N-Benzyl-3-[(chlorophenyl)amino]propanamides, related to N-(4-aminophenyl)propanamide, showed potential as anticonvulsants. These compounds demonstrated effectiveness in mouse models against seizures, suggesting their utility in treating epilepsy (Idris et al., 2011).
Antimalarial Activity
- Aminoacetamide derivatives, including those structurally related to N-(4-aminophenyl)propanamide, have been investigated as antimalarial agents. One specific compound showed significant activity against the intraerythrocytic stages of Plasmodium falciparum, indicating its potential as a new lead for malaria treatment (Norcross et al., 2019).
Analgesic Applications
- N-(2-amino-6-trifluoromethylpyridin-3-ylmethyl)-2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides, structurally related to N-(4-aminophenyl)propanamide, have been identified as potent TRPV1 antagonists with analgesic activity in rat neuropathic pain models. This highlights their potential in pain management (Kim et al., 2012).
Cancer Research
- In the context of cancer research, N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide, a compound related to N-(4-aminophenyl)propanamide, has been studied for its properties in treating prostate cancer. Quantum chemical studies have provided insights into its interaction with androgen receptors, which is crucial for understanding its mechanism of action in prostate cancer treatment (Otuokere & Amaku, 2015).
Environmental Applications
- The degradation kinetics of organic compounds in soils, including those similar to N-(4-aminophenyl)propanamide, have been studied to understand the environmental fate of such chemicals. This research is vital for assessing the environmental impact and safety of these compounds (Nicholls et al., 2000).
Safety And Hazards
Propriétés
IUPAC Name |
N-(4-aminophenyl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c1-2-9(12)11-8-5-3-7(10)4-6-8;/h3-6H,2,10H2,1H3,(H,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVGWBAIDDHUSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-aminophenyl)propanamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2378718.png)
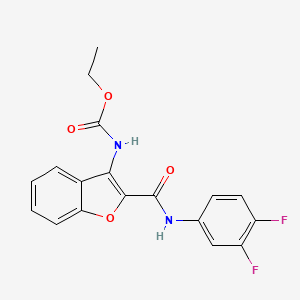
![6-Nitro-2-[2-(6-nitro-1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole](/img/structure/B2378722.png)
![(12aS)-1,2,3,4,6,7,12,12a-Octahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione](/img/structure/B2378723.png)
![[3-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazol-1-yl][2-(trifluoromethyl)phenyl]methanone](/img/structure/B2378724.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methoxybenzamide](/img/structure/B2378725.png)
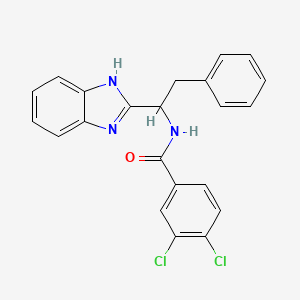
![2-[8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2378729.png)
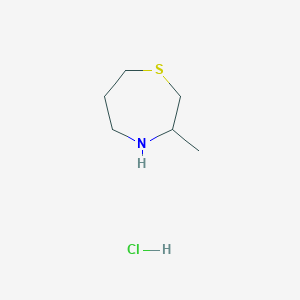
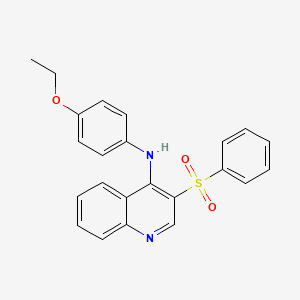
![4-ethoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2378734.png)
![ethyl 3-cyano-2-(2-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2378737.png)
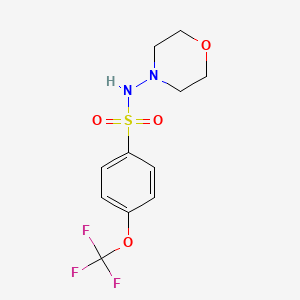
![[3-(Dimethylamino)phenyl]-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2378740.png)